molecular formula C29H36O13 B1260111 Bruceantinol A

Bruceantinol A

Cat. No. B1260111
M. Wt: 592.6 g/mol
InChI Key: HPJCIKYCFBCHLF-IVOVFOCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceantinol A is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Pharmacokinetics Study

Bruceantinol (BOL) has been studied for its pharmacokinetics in rats. A specific ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method was developed to determine BOL levels in rat plasma. This method provided insights into the fast excretion and low oral bioavailability of BOL, crucial for understanding its pharmacological profile (Li et al., 2017).

Antitrypanosomal and Antibabesial Activities

Bruceantinol, derived from the fruits of Brucea javanica, showed potent antitrypanosomal activities against trypomastigotes of Trypanosoma evansi, suggesting potential use in treating related diseases (Bawm et al., 2008). Additionally, bruceantinol exhibited significant antibabesial activity against Babesia gibsoni, indicating its potential in parasitic disease treatment (Subeki et al., 2007).

Antiviral Properties

Bruceantinol, among other quassinoids isolated from Brucea javanica, demonstrated inactivation effects on pepper mottle virus in systemic host plants, indicating potential antiviral applications (Ryu et al., 2017).

Antileukemic Activity

Bruceantinol has been identified as a potent antileukemic quassinoid. It was originally isolated from plants used in traditional medicine and has been studied for its structural properties and potential therapeutic applications in treating leukemia (Polonsky et al., 1980).

Anti-Cancer Therapeutics

Studies have highlighted the potential of bruceantinol in cancer therapeutics. It has shown inhibitory effects on various tumor cell types and may affect key survival signaling pathways, suggesting its role in future cancer treatments (Fiaschetti et al., 2011).

Lipolysis in Adipocytes

Bruceantinol is also reported to stimulate lipolysis in adipocytes, suggesting a possible role in obesity treatment. Its nanomolar concentrations showed significant lipolytic activity, indicating its potential therapeutic use (Lahrita et al., 2019).

properties

Product Name

Bruceantinol A

Molecular Formula

C29H36O13

Molecular Weight

592.6 g/mol

IUPAC Name

(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid

InChI

InChI=1S/C29H36O13/c1-11(26(4,5)42-13(3)30)7-17(32)41-20-22-28-10-39-29(22,25(37)38)23(35)19(34)21(28)27(6)9-15(31)18(33)12(2)14(27)8-16(28)40-24(20)36/h7,14,16,19-23,33-35H,8-10H2,1-6H3,(H,37,38)/b11-7+/t14-,16+,19+,20+,21+,22+,23-,27-,28+,29-/m0/s1

InChI Key

HPJCIKYCFBCHLF-IVOVFOCPSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O

synonyms

bruceantinol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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